4-piperazinophenol dihydrobromide
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Overview
Description
4-piperazinophenol dihydrobromide: is a chemical compound with the molecular formula C10H16Br2N2O and a molecular weight of 340.05 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi Reaction: This multicomponent reaction involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine derivative.
Ring Opening of Aziridines: Under the action of N-nucleophiles, aziridines can be opened to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for 4-piperazinophenol dihydrobromide typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-piperazinophenol dihydrobromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: 4-piperazinophenol dihydrobromide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It has been investigated for its potential as a therapeutic agent in the treatment of various diseases .
Medicine: this compound has shown potential in the development of new pharmaceuticals. It is being studied for its activity against certain types of cancer and its ability to modulate neurotransmitter systems .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-piperazinophenol dihydrobromide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)piperazine dihydrobromide
- 2-Piperazin-1-ylphenol dihydrobromide
- 4-Piperazinophenol dihydrobromide
Comparison: this compound is unique due to its specific substitution pattern on the piperazine ringCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research and industrial applications .
Properties
CAS No. |
38869-37-3 |
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Molecular Formula |
C10H15BrN2O |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-piperazin-1-ylphenol;hydrobromide |
InChI |
InChI=1S/C10H14N2O.BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |
InChI Key |
XMKFYFNHNMOZHH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O.Br |
38869-37-3 | |
Pictograms |
Irritant |
Synonyms |
4-(1-Piperazinyl)phenol Dihydrobromide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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